

# Application Notes and Protocols for (+)-Troparil Administration in Animal Research

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## Compound of Interest

Compound Name: Troparil, (+)-

Cat. No.: B219778

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These application notes provide a comprehensive overview of the routes of administration for the dopamine transporter (DAT) inhibitor, (+)-Troparil (also known as WIN 35,065-2), in preclinical animal research. This document includes detailed protocols for intravenous, oral, subcutaneous, and intraperitoneal administration in common laboratory animal models, a summary of available quantitative data, and a visualization of the relevant signaling pathway.

## Quantitative Data Summary

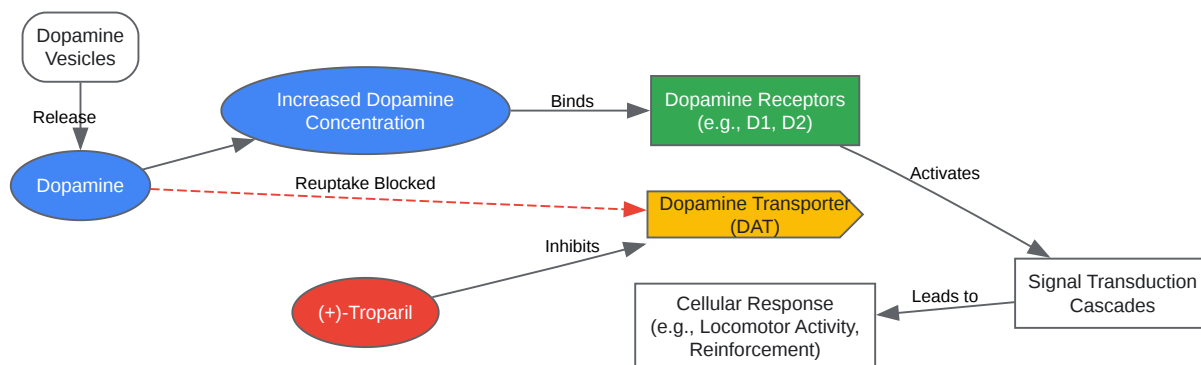
Limited publicly available pharmacokinetic data for (+)-Troparil necessitates further research to fully characterize its profile across different routes of administration. The following table summarizes the available data.

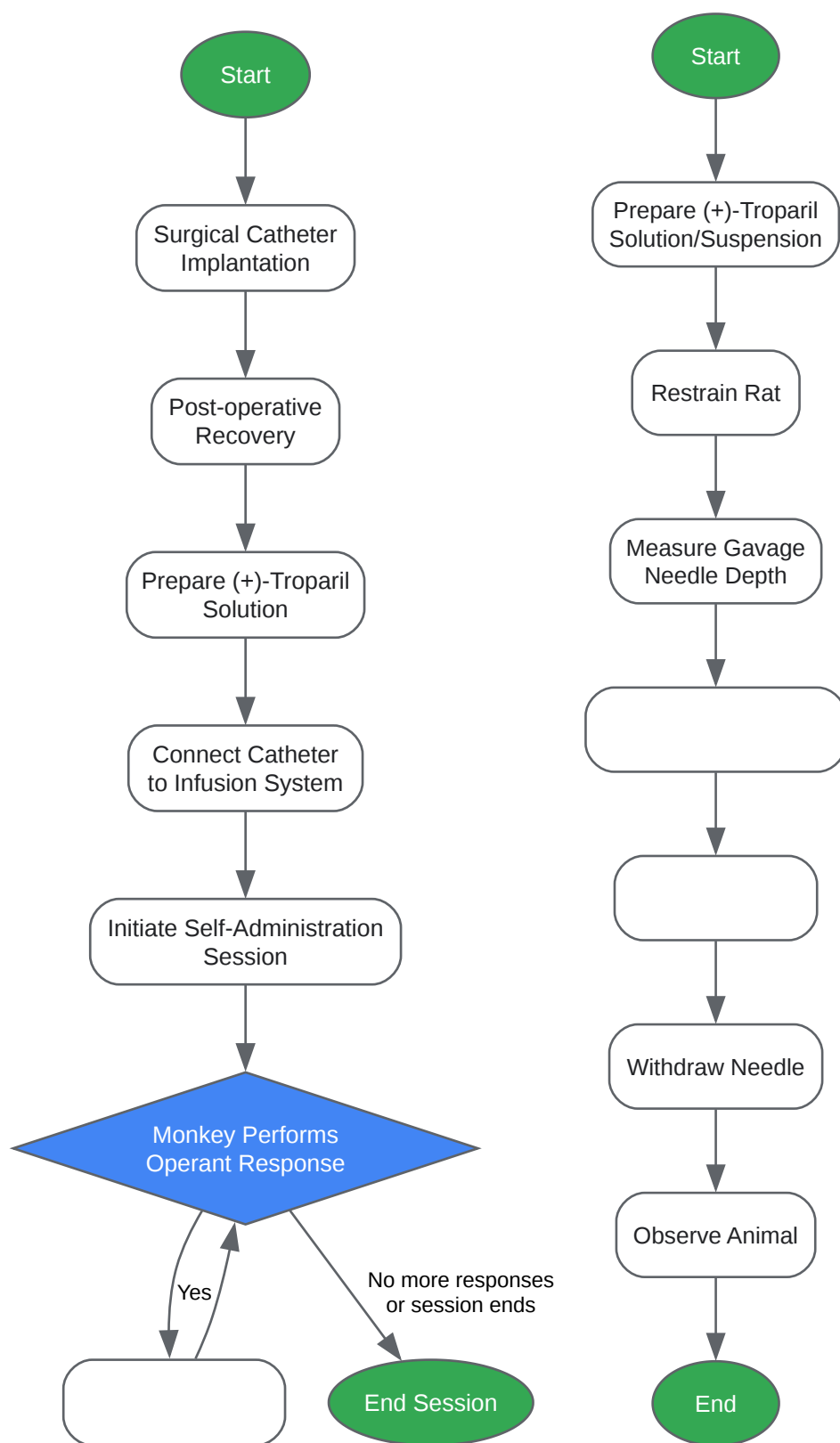
Animal Model	Route of Administration	Dose Range	Vehicle	Key Findings	Reference(s)
Rat (Wistar)	Oral (gavage)	2 mg/kg	Not specified	Employed for metabolism studies.	[1]
Squirrel Monkey	Intravenous (self-administration)	0.6 - 64.3 µg/kg/injection	Not specified	Maintained self-administration, indicating reinforcing effects. Potency was 3-10 times greater than cocaine.	[2]
Rat	Intraperitoneal	Not Specified	Not Specified	Used to assess effects on locomotor activity.	[3]
Mouse	Intraperitoneal	10 mg/kg	Not Specified	Induced stimulant effects on locomotor activity.	[3]

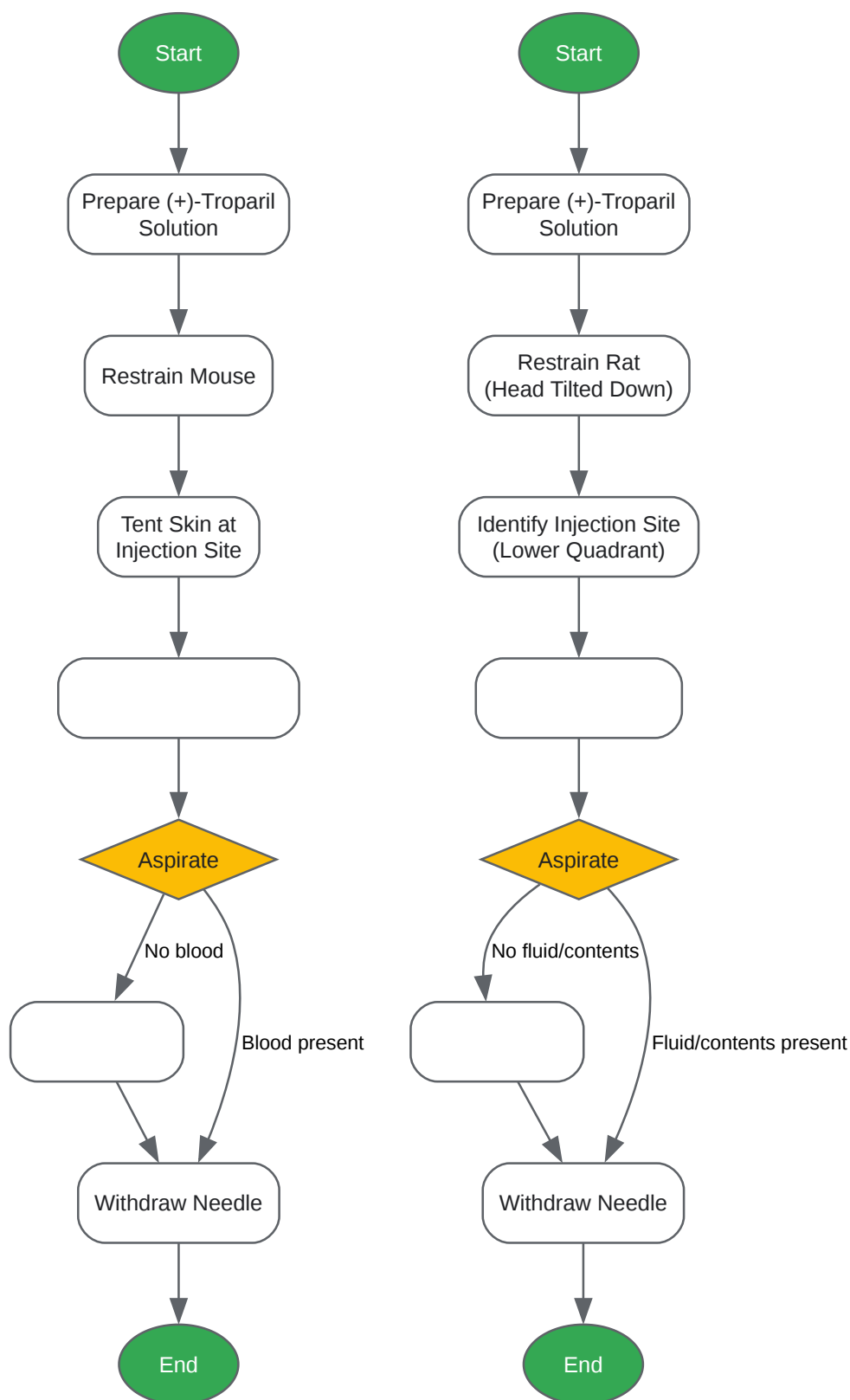
## Mechanism of Action and Signaling Pathway

(+)-Troparil is a potent and selective dopamine transporter (DAT) inhibitor.[4] By binding to the DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the concentration and duration of dopamine in the synapse, enhancing dopaminergic neurotransmission. This enhanced signaling in reward and

motor pathways is responsible for its stimulant effects, including increased locomotor activity and stereotypy.[5]







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